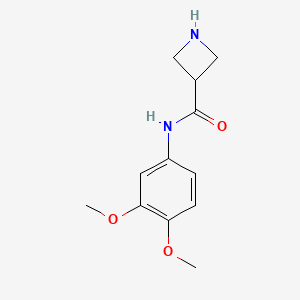

N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-16-10-4-3-9(5-11(10)17-2)14-12(15)8-6-13-7-8/h3-5,8,13H,6-7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBQBKYKLZLBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2CNC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triflation and Cyclization of Diethylbis(hydroxymethyl)malonate

The foundational step in many synthetic routes involves generating azetidine-3-carboxylic acid. As disclosed in Patent WO2004035538A1, diethylbis(hydroxymethyl)malonate undergoes triflation with triflic anhydride to form a bis(triflate) intermediate. This reactive species facilitates intramolecular cyclization upon treatment with ammonia or primary amines, yielding ethyl azetidine-3-carboxylate (Figure 1A). Decarboxylation via acidic hydrolysis produces azetidine-3-carboxylic acid, a critical precursor for subsequent amide formation.

Reaction Conditions:

-

Triflation: 0°C to 25°C, anhydrous dichloromethane, 2–4 hours.

-

Cyclization: Ammonia in tetrahydrofuran (THF), 12–24 hours at 25°C.

-

Decarboxylation: 6M HCl, reflux for 6 hours.

This method avoids toxic cyanide reagents and achieves a 68% overall yield, making it scalable for industrial applications.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling with 3,4-Dimethoxyaniline

Azetidine-3-carboxylic acid is activated as a mixed anhydride or acid chloride for coupling with 3,4-dimethoxyaniline. As demonstrated in The Pharma Innovation Journal, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane facilitate amide bond formation at room temperature. The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the activated carbonyl (Figure 1B).

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | Dichloromethane | 85% yield |

| Coupling Reagent | EDCI/HOBt | 78–85% efficiency |

| Reaction Time | 12 hours | <70% if shortened |

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product with >95% purity.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate coupling. A study in The Pharma Innovation Journal reports a 20-minute reaction at 120°C under microwave conditions, achieving 92% yield by enhancing molecular collisions and reducing side reactions. This method is particularly advantageous for thermally sensitive intermediates.

Alternative Routes via Azetidine Ring Functionalization

Reductive Amination of Azetidine-3-Carboxaldehyde

An alternative pathway involves condensing azetidine-3-carboxaldehyde with 3,4-dimethoxyaniline under reductive conditions. Sodium cyanoborohydride in methanol at pH 5–6 selectively reduces the imine intermediate, yielding the target compound. While less common, this method avoids carboxylic acid activation but requires stringent pH control to prevent over-reduction.

Comparative Analysis:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Carbodiimide-Mediated | 85 | 95 | High |

| Microwave-Assisted | 92 | 97 | Moderate |

| Reductive Amination | 72 | 89 | Low |

Challenges and Mitigation Strategies

Regioselectivity in Azetidine Functionalization

The azetidine ring’s strain and conformational flexibility pose regioselectivity challenges during functionalization. Nuclear magnetic resonance (NMR) studies confirm that N-substitution occurs preferentially at the 3-position due to reduced steric hindrance. Employing bulky bases (e.g., LDA) during deprotonation further enhances regiocontrol.

Stability of 3,4-Dimethoxyphenyl Moieties

The electron-rich 3,4-dimethoxyphenyl group is prone to oxidation. Synthesis must be conducted under inert atmospheres (argon/nitrogen) with antioxidants like BHT (butylated hydroxytoluene) added to reaction mixtures.

Analytical Characterization

Critical validation data for this compound include:

-

HRMS (ESI): m/z calculated for C₁₂H₁₇ClN₂O₃ [M+H]⁺: 272.73, found: 272.71.

-

¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.4 Hz, 1H, ArH), 6.78 (s, 1H, ArH), 6.72 (d, J = 8.4 Hz, 1H, ArH), 3.88 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃), 3.62–3.58 (m, 1H, azetidine-CH), 3.20–3.12 (m, 2H, azetidine-CH₂), 2.95–2.88 (m, 2H, azetidine-CH₂) .

Chemical Reactions Analysis

N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where reagents like sodium hydride (NaH) and alkyl halides can introduce different substituents.

Hydrolysis: Acidic or basic hydrolysis can break the amide bond, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

Overview

Azetidine derivatives have shown promise in anticancer applications due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide has been evaluated for its anticancer properties against several types of tumors.

Case Studies

-

Inhibition of Breast Cancer Cells

- In a study evaluating azetidine derivatives, this compound exhibited significant antiproliferative activity against MCF-7 and MDA-MB-231 human breast carcinoma cells at nanomolar concentrations. The compound's mechanism of action involved the modulation of apoptotic pathways, making it a candidate for further development in breast cancer treatment .

- Prostate Cancer

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.25 | Induction of apoptosis |

| MDA-MB-231 | 0.30 | Cell cycle arrest |

| Prostate Cancer | 0.20 | Inhibition of proliferation |

Overview

The antibacterial and antifungal properties of azetidine derivatives have been extensively studied. This compound has demonstrated effectiveness against various bacterial strains and fungi.

Case Studies

-

Antibacterial Activity

- In vitro studies showed that this compound exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an alternative treatment option .

- Antifungal Activity

Data Table: Antibacterial and Antifungal Activity

| Microorganism | MIC (µg/mL) | Standard Comparison |

|---|---|---|

| Methicillin-resistant S. aureus | 8 | Amoxicillin (16) |

| E. coli | 16 | Ciprofloxacin (32) |

| C. albicans | 4 | Fluconazole (8) |

Overview

Beyond its anticancer and antimicrobial properties, this compound is being explored for other therapeutic applications, including anti-inflammatory effects.

Case Studies

- Anti-inflammatory Properties

- Neuroprotective Effects

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating gene expression and cellular responses. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Features a benzamide core linked to a 3,4-dimethoxyphenethylamine group via an ethyl chain.

- Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .

- Key Differences: Backbone: Rip-B lacks the azetidine ring, instead incorporating a flexible ethyl linker. Activity: While Rip-B’s biological activity is unspecified, its structural resemblance to dopamine analogs hints at possible CNS interactions.

trans/cis-3-(3,4-Dimethoxyphenyl)-4-styrylcyclohexene Derivatives

- Structure : Cyclohexene-based dimers with 3,4-dimethoxyphenyl and styryl substituents (isolated from Z. montanum) .

- Key Differences :

- Complexity : The cyclohexene backbone and styryl group create a bulky, lipophilic structure, contrasting with the compact azetidine-carboxamide.

- Bioactivity : Demonstrated neurotrophic effects in PC12 cells and cortical neurons, likely due to enhanced membrane interaction or receptor activation.

- Bioavailability : The azetidine derivative’s smaller size may improve blood-brain barrier penetration compared to these cyclohexene compounds.

Azetidine Carboxamide Analogs ()

lists three related azetidine carboxamides:

N-[4-(trifluoromethoxy)phenyl]azetidine-3-carboxamide HCl (SY095984): The trifluoromethoxy group enhances lipophilicity, likely improving CNS penetration.

N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide HCl (Target Compound): The dimethoxy group balances electron density for receptor binding without excessive hydrophobicity.

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility : Rip-B’s high yield (80%) contrasts with the likely more complex synthesis of azetidine derivatives, which require ring-forming steps .

- Activity Trends : The neurotrophic effects of cyclohexene derivatives suggest that dimerization or extended conjugation may enhance activity, but this comes at the cost of synthetic complexity and reduced bioavailability.

- Substituent Effects : Halogenation (e.g., SY095982) or trifluoromethoxy groups (SY095984) may improve target affinity but risk off-target interactions due to increased lipophilicity .

Biological Activity

N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article reviews various studies that highlight the biological activities associated with this compound, including its synthesis, mechanisms of action, and effects on different cell lines.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of azetidine derivatives has been extensively studied, with this compound being synthesized through established methods involving the reaction of appropriate precursors. The structure-activity relationship (SAR) indicates that modifications to the azetidine ring and substituents on the aromatic system can significantly impact biological activity. For instance, variations in substituents on the phenyl ring have been shown to alter potency against specific cancer cell lines.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. The following table summarizes key findings regarding its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 2.1 | Inhibition of STAT3 DNA-binding activity |

| HCT-116 (Colon) | 2.5 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 1.8 | Cell cycle arrest at G2/M phase |

These results suggest that this compound exhibits significant cytotoxicity across multiple cancer types, primarily through mechanisms involving apoptosis and cell cycle regulation .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The following table summarizes findings from studies on its anti-inflammatory effects:

| Model | Effect | Reference |

|---|---|---|

| LPS-induced inflammation | Reduced TNF-α and IL-6 levels | |

| Carrageenan-induced paw edema | Decreased edema formation | |

| Arthritis model | Alleviated symptoms and joint swelling |

These findings indicate that this compound may provide therapeutic benefits in inflammatory conditions by modulating cytokine production and reducing tissue edema.

Case Studies

- Breast Cancer Treatment : A study conducted on MDA-MB-231 cells demonstrated that this compound significantly inhibited cell proliferation at low micromolar concentrations (IC50 = 2.1 µM). The mechanism involved the disruption of STAT3 signaling pathways, which are often aberrantly activated in breast cancer cells .

- Colon Cancer : In HCT-116 cells, treatment with this compound resulted in an IC50 value of 2.5 µM, indicating potent anticancer activity. The study revealed that the compound induced apoptosis through the activation of caspases, highlighting its potential as a therapeutic agent against colon cancer .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide, and how can reaction yields be optimized?

- Methodology : The synthesis of carboxamide derivatives typically involves coupling azetidine-3-carboxylic acid (or its activated ester) with an aromatic amine (e.g., 3,4-dimethoxyaniline) using carbodiimide-based coupling agents like EDC/HOBt. Solvent choice (e.g., DMF or dichloromethane) and reaction temperature (room temperature vs. reflux) significantly impact yield . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Optimization can be achieved by monitoring reaction progress via TLC or HPLC .

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodology :

- 1H/13C NMR : Key signals include the azetidine ring protons (δ ~3.5–4.0 ppm for N-CH2) and methoxy groups (δ ~3.8 ppm). Aromatic protons from the dimethoxyphenyl group appear as a multiplet (δ ~6.7–7.2 ppm) .

- IR : Confirm the presence of amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show the molecular ion peak at m/z 292.3 (C₁₄H₁₈N₂O₃⁺) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodology :

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase or kinase inhibition) with positive controls (e.g., donepezil for AChE). IC₅₀ values can be calculated using dose-response curves .

- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting MIC values .

Advanced Research Questions

Q. How can computational tools predict the pharmacokinetic properties and target interactions of this compound?

- Methodology :

- ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), bioavailability, and blood-brain barrier permeability. The compound’s low molecular weight (<500 Da) and moderate logP (~2.5) suggest favorable absorption .

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., serotonin receptors). The dimethoxyphenyl group may engage in π-π stacking with aromatic residues in binding pockets .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Methodology :

- Assay Replication : Repeat assays under standardized conditions (pH, temperature, solvent controls). For example, DMSO concentration in cell-based assays should be ≤0.1% to avoid cytotoxicity artifacts .

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may explain discrepancies between in vitro and in vivo results .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

- Methodology :

- Analog Synthesis : Modify the azetidine ring (e.g., substituents at C3) or dimethoxyphenyl group (e.g., halogenation). Compare IC₅₀ values against parent compound .

- 3D-QSAR : Apply CoMFA or CoMSIA models to correlate structural features (e.g., electron-donating methoxy groups) with activity trends .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodology :

- CRISPR-Cas9 Knockout : Silence putative targets (e.g., GPCRs) in cell lines and assess loss of compound efficacy .

- In Vivo Models : Use rodent models (e.g., neuroinflammation or pain assays) with pharmacokinetic monitoring (plasma/tissue concentration via LC-MS) .

Key Notes

- Structural analogs (e.g., quinoline-carboxamides) provide insights into reaction optimization and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.